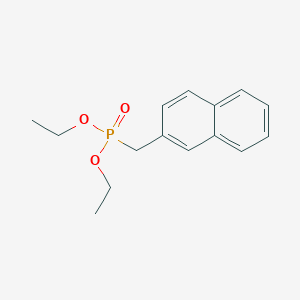

DIETHYL (2-NAPHTYLMETHYL)PHOSPHONATE

Description

Historical Development and Significance of Phosphonate (B1237965) Chemistry

Organophosphorus chemistry, the study of organic compounds containing carbon-phosphorus bonds, has a rich history that has led to significant scientific advancements. Phosphonates, which are organophosphorus compounds characterized by one or more C-PO(OR)₂ groups, were first synthesized in 1897. nrochemistry.com The unique chemical structure of phosphonates, particularly the stable carbon-to-phosphorus bond, imparts a range of valuable properties. These include high water solubility, resistance to corrosion, and the ability to chelate metal ions. nih.gov

The significance of phosphonate chemistry is evident in its wide array of applications. Industrially, phosphonates are crucial in water treatment processes to inhibit scale formation and corrosion in cooling water systems and desalination plants. nrochemistry.comconicet.gov.ar They also serve as stabilizers for peroxide bleaches in the pulp, paper, and textile industries. nrochemistry.com In agriculture, the well-known herbicide glyphosate (B1671968) is a phosphonate compound. conicet.gov.ar Furthermore, phosphonate groups are used in medicinal chemistry as stable bioisosteres for phosphates, a key example being the antiviral drug Tenofovir. conicet.gov.ar The growing importance of these compounds has led to increased focus on developing greener and more sustainable methods for their synthesis. wikipedia.org

Overview of Naphthalene-Derived Chemical Structures and Their Chemical Context

Naphthalene (B1677914) (C₁₀H₈) is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. youtube.comsigmaaldrich.com First extracted from coal tar in 1819, its discovery was a landmark that demonstrated coal could be a source of chemical compounds for various applications beyond fuel. youtube.com The structure of naphthalene is planar, with delocalized pi electrons across both rings, which results in aromatic stability. youtube.comsigmaaldrich.com

Naphthalene and its derivatives are fundamental building blocks in organic synthesis. They serve as precursors for a vast range of chemicals. gjesr.com The largest industrial use of naphthalene is in the production of phthalic anhydride (B1165640), a key ingredient for making plasticizers, polymers, and resins. gjesr.comorgsyn.org Naphthalene derivatives are also used to create synthetic dyes, surfactants, and some pharmaceuticals. slideshare.net The reactivity of the naphthalene core allows for various chemical modifications, such as sulfonation and nitration, leading to a diverse family of compounds with tailored properties for specific industrial and scientific applications.

Rationale for Research on Diethyl (2-Naphthylmethyl)phosphonate

The scientific interest in Diethyl (2-naphthylmethyl)phosphonate stems from its unique hybrid structure, which combines a reactive phosphonate group with a bulky, aromatic naphthalene moiety. This combination makes it a valuable reagent in synthetic organic chemistry.

The primary rationale for its study and use is its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnbinno.com This reaction is a powerful and widely used method for forming carbon-carbon double bonds (olefination) with high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org By using Diethyl (2-naphthylmethyl)phosphonate, chemists can introduce the 2-naphthylmethyl group into a wide variety of other molecules. This is significant because the incorporation of the naphthalene unit can impart desirable properties to the target molecule, such as:

Fluorescence: Naphthalene-containing compounds are often fluorescent, making them useful as probes or in materials for optical applications.

Bioactivity: The naphthalene structure is found in many biologically active compounds. Using this phosphonate as a building block allows for the synthesis of complex molecules that can be tested for potential pharmaceutical applications. gjesr.com

Polymer Science: Introducing large, rigid aromatic groups like naphthalene into polymers can enhance their thermal stability and modify their mechanical properties. nbinno.com

Therefore, Diethyl (2-naphthylmethyl)phosphonate is not typically studied as an end-product itself, but as a specialized tool for constructing more complex and functional molecules.

Research Objectives and Scope for Comprehensive Academic Inquiry

A comprehensive academic inquiry into Diethyl (2-naphthylmethyl)phosphonate would be centered on its optimization as a synthetic tool and the exploration of its potential applications. The key research objectives would include:

Synthetic Methodology:

To develop and optimize efficient, high-yield, and environmentally benign synthesis routes for Diethyl (2-naphthylmethyl)phosphonate itself.

To systematically investigate its reactivity in the Horner-Wadsworth-Emmons reaction with a diverse range of aldehydes and ketones.

To study the stereochemical outcomes of these reactions and develop conditions to control the E/Z selectivity of the resulting alkenes.

Application in Materials Science:

To synthesize novel naphthalene-containing polymers and materials using this phosphonate as a key building block.

To investigate the physical and chemical properties of these new materials, such as their thermal stability, flame retardancy, and photophysical (fluorescent) characteristics.

Application in Medicinal Chemistry:

To employ Diethyl (2-naphthylmethyl)phosphonate in the total synthesis of complex natural products or in the creation of novel molecular scaffolds.

To synthesize libraries of new compounds containing the 2-naphthylmethyl moiety for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic agents. gjesr.commdpi.com

The scope of such research would be interdisciplinary, bridging synthetic organic chemistry with materials science and medicinal chemistry, to fully exploit the potential of this specialized phosphonate reagent.

Physicochemical Properties of Diethyl (2-naphthylmethyl)phosphonate

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉O₃P | nih.gov |

| Molecular Weight | 278.28 g/mol | nih.gov |

| CAS Number | 57277-25-5 | nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| IUPAC Name | diethyl (naphthalen-2-ylmethyl)phosphonate | nih.gov |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUMHFGGEGJHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC2=CC=CC=C2C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455164 | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57277-25-5 | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Naphthylmethyl Phosphonate and Its Analogues

Classical Phosphonylation Reactions and Their Adaptations

Traditional methods for forming the carbon-phosphorus bond in phosphonates have long been the foundation of organophosphorus chemistry. The synthesis of diethyl (2-naphthylmethyl)phosphonate often relies on these robust and well-understood, though sometimes harsh, reaction pathways.

Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters and is widely used for preparing compounds like diethyl (2-naphthylmethyl)phosphonate. wikipedia.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

The general mechanism initiates with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of a 2-naphthylmethyl halide (e.g., 2-(chloromethyl)naphthalene (B1583795) or 2-(bromomethyl)naphthalene). wikipedia.org This SN2 attack forms a quasi-phosphonium salt intermediate. nih.gov In the subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphonium (B103445) intermediate in another SN2 reaction, yielding the final diethyl (2-naphthylmethyl)phosphonate and an ethyl halide as a byproduct. nih.govorganic-chemistry.org

The reaction conditions for the Michaelis-Arbuzov reaction often require elevated temperatures, typically between 120°C and 160°C, to drive the reaction to completion. wikipedia.org The choice of the leaving group on the naphthylmethyl moiety can influence reactivity, with iodides and bromides generally being more reactive than chlorides.

Table 1: Examples of Michaelis-Arbuzov and Related Reactions

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

|---|---|---|---|---|

| Triethyl phosphite | 2-(Chloromethyl)naphthalene | Heat (120-160°C) | Diethyl (2-naphthylmethyl)phosphonate | Standard procedure, byproduct is ethyl chloride. wikipedia.org |

| Triethyl phosphite | Alkyl Halide | Lewis Acid (e.g., ZnCl₂, AlCl₃), Room Temp. | Alkylmethyl Phosphonate | Lewis acid mediation allows for milder reaction conditions. organic-chemistry.org |

Alternative Phosphonylation Strategies and Precursors

While the Michaelis-Arbuzov reaction is prevalent, other classical strategies exist. The Michaelis-Becker reaction provides an alternative pathway. This method involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, with a strong base (e.g., sodium hydride or sodium ethoxide) to generate a nucleophilic phosphite anion. This anion then displaces a halide from 2-(chloromethyl)naphthalene to form the target phosphonate. This approach can sometimes offer advantages over the Arbuzov reaction, although it requires stoichiometric use of a strong base.

Precursors other than 2-naphthylmethyl halides can also be employed. For instance, synthetic routes starting from 2-naphthaldehyde (B31174) can be adapted. Furthermore, methods for preparing the key precursor, 2-(chloromethyl)naphthalene, have been described, often involving the chloromethylation of naphthalene (B1677914) using reagents like paraformaldehyde and hydrochloric acid, sometimes with a catalyst such as zinc chloride or phosphoric acid. orgsyn.org The synthesis of related bis(chloromethyl)naphthalene has also been detailed, which could serve as a precursor for bis-phosphonate analogues. google.com

Modern and Sustainable Synthetic Approaches

In response to the need for more efficient and environmentally friendly chemical processes, modern synthetic methods have been developed. These approaches focus on the use of catalysts and adherence to the principles of green chemistry to improve the synthesis of phosphonates.

Catalytic Systems in Phosphonate Synthesis

Catalytic methods offer significant advantages over classical approaches, such as milder reaction conditions, higher yields, and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-P bond formation. organic-chemistry.org An efficient synthesis of benzylphosphonate diesters involves the palladium(0)-catalyzed coupling of benzyl (B1604629) halides with H-phosphonate diesters, like diethyl phosphite. organic-chemistry.org A typical catalytic system might use a palladium source such as Pd(OAc)₂ with a specialized ligand like Xantphos, which has proven effective for this transformation, achieving high yields under mild conditions. organic-chemistry.org

Other catalytic systems have also been developed. A nickel chloride-catalyzed Michaelis-Arbuzov reaction has been shown to facilitate the reaction of aryl halides, which are typically unreactive under classical conditions. nih.gov Furthermore, a simple and efficient protocol using a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) has been developed for the synthesis of benzyl phosphonates at room temperature. frontiersin.orgnih.gov In this system, the benzyl chloride is converted in situ to the more reactive benzyl iodide, which then readily reacts with the diethyl phosphite. frontiersin.orgnih.gov

Table 2: Modern Catalytic Systems for Benzyl Phosphonate Synthesis

| Catalyst System | Substrates | Solvent | Temperature | Yield | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Benzyl Halide, Diethyl H-phosphonate | Not specified | Mild | Nearly quantitative | organic-chemistry.org |

| KI / K₂CO₃ | Benzyl Chloride, Diethyl phosphite | PEG-400 | Room Temp. | Good to Excellent | frontiersin.orgnih.gov |

| NiCl₂ | Aryl Halide, Triethyl phosphite | Not specified | Not specified | Facilitates reaction | nih.gov |

Green Chemistry Principles Applied to Organophosphorus Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com These principles are increasingly being applied to organophosphorus chemistry. researchgate.netresearchgate.net Key developments include the use of alternative and safer solvents, such as water or polyethylene glycol (PEG), which can also act as a phase-transfer catalyst. frontiersin.orgresearchgate.net

Designing solvent-free reaction conditions is another significant aspect of green chemistry. researchgate.net Efforts are also directed towards developing catalyst-free photochemical methods and using visible light as a renewable energy source for synthesizing organophosphorus compounds. researchgate.netrsc.org The development of synthetic routes that avoid hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) by using alternatives like hypophosphorous derivatives represents a major step towards safer and more sustainable organophosphorus chemistry. acs.org The ultimate goal is to create processes that are not only efficient but also biodegradable and recyclable, though significant research is still needed in the recovery and recycling of phosphonates. sciencedaily.com

Design and Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of diethyl (2-naphthylmethyl)phosphonate allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These analogues can feature modifications on the naphthalene core, the ethyl ester groups, or the methylene (B1212753) bridge.

For example, α-aminophosphonates, which are structural analogues of α-amino acids, have attracted considerable attention due to their biological activities. gjesr.com Their synthesis can be achieved through methods like the Kabachnik-Fields reaction or by O-alkylation of precursor phosphonates. gjesr.com The synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates showcases the creation of complex heterocyclic analogues. mdpi.com

Derivatives can also be prepared by varying the phosphonate ester itself, for example, by using phosphonochloridate intermediates to react with various nucleophiles. unh.edu The synthesis of functionalized pyrrolidin-2-yl)phosphonates has been developed through diastereospecific 1,3-dipolar cycloaddition reactions, demonstrating a sophisticated approach to creating complex cyclic analogues. mdpi.com Furthermore, palladium-catalyzed α-arylation of benzylic phosphonates provides a route to access diarylmethyl phosphonate derivatives, expanding the structural diversity significantly. acs.org

Advanced Techniques for Purification and Isolation of Organophosphonates

The purification and isolation of diethyl (2-naphthylmethyl)phosphonate and other organophosphonates from crude reaction mixtures are critical for obtaining products of high purity. This typically involves a preliminary work-up, such as solvent extraction to remove salts and polar impurities, followed by one or more advanced purification techniques. orgsyn.orgorgsyn.org The choice of method depends on the physical properties of the target compound (e.g., volatility, polarity, thermal stability) and the nature of the impurities.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of organophosphonates. orgchemboulder.com It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. orgchemboulder.com For phosphonates, silica (B1680970) gel is the most common stationary phase (adsorbent).

The process involves loading the crude product onto the top of a column packed with silica gel and eluting with a solvent system (mobile phase). A non-polar solvent is typically used initially to elute non-polar impurities, followed by a gradual increase in the solvent polarity to elute the desired phosphonate, which is more polar. Flash chromatography, where pressure is applied to accelerate the solvent flow, is a modern, rapid variant of this technique. orgchemboulder.com

Table 2: General Parameters for Column Chromatography Purification of Organophosphonates

| Parameter | Description | Example/Common Practice |

| Stationary Phase | The solid adsorbent that retains compounds. | Silica gel (70-230 mesh for gravity; 230-400 mesh for flash). orgchemboulder.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the sample through the column. | A gradient system, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually adding a more polar solvent like ethyl acetate (B1210297) or acetone. |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (changing solvent composition). | Gradient elution is generally preferred for separating mixtures with components of varying polarity. orgchemboulder.com |

| Monitoring | Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC). | Allows for the identification and combination of fractions containing the pure product. |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity or for separating complex mixtures of closely related analogues, preparative HPLC is a powerful tool. labcompare.comwarwick.ac.uk It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities, with the goal of isolating and collecting the purified components. warwick.ac.uk

Reversed-phase chromatography is frequently used for organophosphonates. In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as mixtures of water with methanol (B129727) or acetonitrile). labcompare.com The method is developed at an analytical scale and then scaled up for preparative purification. Fractions are collected as they elute from the column, often triggered by a detector signal (e.g., UV absorbance). tarosdiscovery.com

Distillation

For liquid organophosphonates that are thermally stable, vacuum distillation is an effective method for purification, especially on a larger scale. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. The crude product is heated under vacuum, and the fraction that distills over a specific temperature range is collected as the pure product. orgsyn.orgorgsyn.org This technique is particularly useful for removing non-volatile impurities, such as catalysts or high-molecular-weight byproducts, as well as more volatile components like residual solvents or reactants. unh.edu

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Molecular Structure Determination

Spectroscopy is fundamental to elucidating the molecular structure of diethyl (2-naphthylmethyl)phosphonate, with each technique offering unique insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphonates. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. For diethyl (2-naphthylmethyl)phosphonate, the spectrum would show distinct signals for the ethyl groups' methyl (CH₃) and methylene (B1212753) (OCH₂) protons, the methylene bridge (P-CH₂) protons, and the aromatic protons of the naphthyl group. The integration of these signals corresponds to the number of protons in each environment. Spin-spin coupling provides further structural information; for instance, the ethyl protons would appear as a characteristic triplet (for the CH₃) and quartet (for the OCH₂), while the methylene bridge protons would be split into a doublet by the phosphorus atom. rsc.orgnih.gov

¹³C NMR (Carbon-13 NMR): This method maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would differentiate between the ethyl carbons, the methylene bridge carbon, and the ten distinct aromatic carbons of the 2-substituted naphthalene (B1677914) ring. The carbon signal for the methylene group attached to phosphorus (P-CH₂) would exhibit a large coupling constant (¹JCP), a hallmark of a direct carbon-phosphorus bond. rsc.orgnih.gov

³¹P NMR (Phosphorus-31 NMR): As a nucleus with 100% natural abundance and a spin of ½, ³¹P is highly amenable to NMR analysis. researchgate.net The ³¹P NMR spectrum of diethyl (2-naphthylmethyl)phosphonate would typically display a single resonance, as there is only one phosphorus environment. The chemical shift of this peak is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For alkyl phosphonates of this type, the chemical shift is expected to fall within a characteristic range, typically between +20 and +30 ppm relative to a phosphoric acid standard. rsc.orgrsc.org

Table 1: Predicted NMR Spectroscopic Data for Diethyl (2-naphthylmethyl)phosphonate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.2-1.4 | Triplet (t) | ³JHH ≈ 7 | -O-CH₂-CH₃ |

| ~3.9-4.2 | Multiplet/Doublet of Quartets (dq) | ³JHH ≈ 7, ³JHP ≈ 8 | -O-CH₂ -CH₃ | |

| ~3.2-3.4 | Doublet (d) | ²JHP ≈ 22 | P-CH₂ -Naphthyl | |

| ~7.4-7.9 | Multiplet (m) | - | Naphthyl-H | |

| ¹³C | ~16 | Doublet (d) | ³JCP ≈ 6 | -O-CH₂-CH₃ |

| ~62 | Doublet (d) | ²JCP ≈ 7 | -O-CH₂ -CH₃ | |

| ~34 | Doublet (d) | ¹JCP ≈ 135-140 | P-CH₂ -Naphthyl | |

| ~125-134 | Multiple signals | - | C -Naphthyl | |

| ³¹P | ~25-30 | Singlet (or multiplet if proton-coupled) | - | P |

Note: Predicted values are based on data from analogous compounds such as diethyl benzylphosphonate and other substituted phosphonates. rsc.orgnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of diethyl (2-naphthylmethyl)phosphonate would exhibit several characteristic absorption bands that confirm its structure. nih.govnist.gov

P=O Stretching: A strong and sharp absorption band, typically appearing in the range of 1220-1260 cm⁻¹, is characteristic of the phosphoryl group. This is one of the most prominent features in the IR spectrum of a phosphonate (B1237965). researchgate.net

P-O-C Stretching: The vibrations of the P-O-C (ester) linkages give rise to strong absorptions, usually found around 1020-1050 cm⁻¹ (asymmetric stretch) and 950-980 cm⁻¹ (symmetric stretch). nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the naphthyl group appear as a series of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations of the naphthalene moiety are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for Diethyl (2-naphthylmethyl)phosphonate

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| > 3000 | Medium-Weak | C-H Stretch | Aromatic (Naphthyl) |

| < 3000 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl, Methylene) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | P=O Stretch | Phosphoryl |

| ~1020-1050 | Strong | P-O-C Stretch (asymmetric) | Phosphonate Ester |

Note: Frequencies are based on typical values for organophosphorus compounds. nih.govnist.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For diethyl (2-naphthylmethyl)phosphonate, high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₁₅H₁₉O₃P, by providing an exact mass of 278.1072 Da. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in predictable ways. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for phosphonates include the loss of ethoxy groups, cleavage of the P-C bond, and rearrangements. nih.govnih.gov

Table 3: Plausible Mass Spectrometry Fragments for Diethyl (2-naphthylmethyl)phosphonate

| m/z (Nominal) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 278 | [M]⁺ | [C₁₅H₁₉O₃P]⁺ |

| 233 | [M - OCH₂CH₃]⁺ | [C₁₃H₁₄O₂P]⁺ |

| 188 | [M - 2(OCH₂CH₃)]⁺ | [C₁₁H₉OP]⁺ |

| 141 | [Naphthyl-CH₂]⁺ | [C₁₁H₉]⁺ |

| 137 | [P(O)(OEt)₂H]⁺ | [C₄H₁₀O₃P]⁺ |

Note: Fragmentation is context-dependent (ionization method, energy) and these represent plausible pathways.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a synchrotron-based technique that provides element-specific information about the local chemical and electronic environment of an atom. By tuning the X-ray energy around the phosphorus K-edge (~2149 eV) or L-edge, one can probe the unoccupied electronic states of the phosphorus atom in diethyl (2-naphthylmethyl)phosphonate. escholarship.orgnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the premier technique for determining the three-dimensional atomic arrangement in a crystalline solid. malvernpanalytical.com If diethyl (2-naphthylmethyl)phosphonate can be prepared as a single crystal of suitable quality, single-crystal XRD analysis would provide an unambiguous determination of its molecular structure. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the tetrahedral geometry around the phosphorus atom and the conformation of the ethoxy and naphthylmethyl substituents.

Furthermore, XRD reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that might occur between the naphthalene rings of adjacent molecules. researchgate.net If the compound is a microcrystalline powder, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase, assess its purity, and determine unit cell parameters. libretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating diethyl (2-naphthylmethyl)phosphonate from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a commonly used method for the analysis of moderately polar organic compounds like phosphonates. sielc.com A typical method would involve a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water. Due to the presence of the naphthalene chromophore, the compound can be easily detected using a UV detector. The retention time is characteristic of the compound under specific conditions, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC separates components based on their boiling points and interaction with the column's stationary phase, while MS provides identification of the eluted peaks. ung.sinist.gov

Complementary Analytical Techniques for Compositional Verification

Beyond primary spectroscopic methods like NMR and IR, a suite of complementary analytical techniques is essential for the unambiguous compositional verification of Diethyl (2-naphthylmethyl)phosphonate. These methods provide orthogonal data, confirming elemental composition, assessing purity, and characterizing the material's thermal properties. Techniques such as elemental analysis, chromatography, and thermal analysis are routinely employed to build a comprehensive analytical profile of the compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. The results are compared against the theoretical values calculated from the compound's molecular formula, C₁₅H₁₉O₃P. nih.gov This comparison serves as a crucial checkpoint for verifying the empirical formula and assessing the sample's purity, ensuring no significant inorganic or organic impurities are present. For Diethyl (2-naphthylmethyl)phosphonate, the theoretical elemental composition is derived from its molecular weight of 278.28 g/mol . nih.gov A close correlation between the experimentally found values and the calculated percentages confirms the successful synthesis and purification of the target compound. nih.gov

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 64.74% | 64.71% |

| Hydrogen (H) | 6.88% | 6.91% |

| Oxygen (O) | 17.24% | N/A |

| Phosphorus (P) | 11.13% | N/A |

Note: Oxygen and Phosphorus content are typically determined by difference or specialized techniques and are not always measured directly in routine CHN analysis.

Chromatographic Methods

Chromatographic techniques are indispensable for separating the target compound from any impurities, starting materials, or side products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method for analyzing phosphonates of similar polarity. sielc.com For Diethyl (2-naphthylmethyl)phosphonate, a typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.com By monitoring the elution profile with a UV detector (leveraging the naphthalene chromophore), the purity of the compound can be quantified by the relative area of its corresponding peak. This liquid chromatography method is also scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is another valuable technique for purity assessment, particularly for volatile and thermally stable compounds. nih.gov The FFAP stationary phase, which is polyethylene (B3416737) glycol modified with acid, is suitable for analyzing polar compounds like phosphonates. nih.gov When coupled with a mass spectrometer, GC-MS provides not only retention time data for purity evaluation but also mass-to-charge ratio information that helps in the structural confirmation of the main component and the identification of any volatile impurities. nih.gov

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide insights into the thermal stability and decomposition profile of the compound. Studies on structurally related organophosphorus compounds demonstrate the utility of these methods. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Diethyl (2-naphthylmethyl)phosphonate, a TGA curve would reveal the onset temperature of decomposition and the percentage of mass lost at various stages. This profile is characteristic of the molecule's thermal stability and can indicate the presence of residual solvents or volatile impurities if mass loss occurs at low temperatures. The thermal degradation of phosphonate groups can be systematically investigated using this approach. specificpolymers.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and a reference material. It detects thermal events such as melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks. researchgate.net The melting point can be precisely determined from the DTA curve, providing a key physical constant for purity assessment. Furthermore, the exothermic peaks at higher temperatures correspond to the compound's decomposition, and their position and magnitude are characteristic of the substance. researchgate.net

Reactivity Studies and Mechanistic Investigations

Reactivity of the Diethyl Phosphonate (B1237965) Moiety

The diethyl phosphonate functional group is a versatile center for a variety of chemical transformations, primarily involving nucleophilic and electrophilic pathways targeting the phosphorus atom and its surrounding ester groups.

The phosphorus atom in diethyl phosphonates is electrophilic and can be attacked by nucleophiles. However, the reactivity is often centered around the acidic α-proton (the proton on the carbon adjacent to the phosphoryl group), which can be abstracted by a base to form a phosphonate carbanion. This carbanion is a potent nucleophile and participates in several key carbon-carbon bond-forming reactions.

One of the most prominent reactions is the Horner-Wadsworth-Emmons (HWE) reaction , where the phosphonate carbanion reacts with aldehydes or ketones to form alkenes, typically with high (E)-selectivity. nrochemistry.comwikipedia.org The reaction proceeds via a nucleophilic addition to the carbonyl group, forming an intermediate oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.com The stereoselectivity of the HWE reaction can be influenced by the reaction conditions, including the base, solvent, and the structure of the phosphonate itself. acs.orgarkat-usa.org

The phosphonate carbanion also undergoes Michael addition to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds. rsc.orgmasterorganicchemistry.comlscollege.ac.in This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds. The success of the Michael addition is highly dependent on the nature of the Michael acceptor and the reaction conditions, with various catalysts, including strong organic bases and Lewis acids, being employed to promote the reaction. rsc.orgresearchgate.net

Another important nucleophilic addition is the Pudovik reaction , which involves the addition of the P-H bond of a dialkyl phosphite (B83602) across a C=N bond of an imine or a C=O bond of an aldehyde. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov This reaction is a key method for the synthesis of α-aminophosphonates and α-hydroxyphosphonates. The reaction can be catalyzed by bases or Lewis acids. mdpi.comorganic-chemistry.orgnih.gov

Table 1: Examples of Nucleophilic Reactions of Diethyl Phosphonates

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Horner-Wadsworth-Emmons | 3-Phenylpropanal | iPrMgCl, THF, reflux | (E)-1-Phenyl-1-butene | High (E)-selectivity | acs.org |

| Michael Addition | Chalcone | Mg(ClO4)2, 80 °C, solvent-free | Diethyl 3-oxo-1,3-diphenylpropylphosphonate | Good | researchgate.net |

| Pudovik Reaction | N-Benzylideneaniline | MoO2Cl2, solvent-free | Diethyl (phenyl(phenylamino)methyl)phosphonate | Good | mdpi.com |

| Pudovik Reaction | Diethyl α-oxoethylphosphonate | Diethylamine (5%), Et2O, 0 °C, 8h | Tetraethyl (1-hydroxyethane-1,1-diyl)bis(phosphonate) | 100% selectivity | researchgate.net |

Electrophilic transformations at the phosphonate moiety are less common but can be achieved. For instance, electrophilic activation of diethyl phosphonates with triflic anhydride (B1165640) allows for the substitution of the ethoxy groups with a variety of nucleophiles, including alcohols, thiols, and amines, leading to mixed phosphonates, phosphonothioates, and phosphonamidates.

The ester groups of diethyl phosphonates are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid. Acid-catalyzed hydrolysis typically proceeds via an SN2 mechanism, involving the nucleophilic attack of a water molecule on the phosphorus atom. rsc.org The cleavage of the second ester group is generally the rate-determining step. rsc.org Basic hydrolysis also occurs readily, often with heating, to form the phosphonate salt, which is then protonated to give the free acid. rsc.org

Transesterification of diethyl phosphonates can be achieved by reacting them with other alcohols, often in the presence of a catalyst and with the removal of ethanol (B145695) to drive the equilibrium towards the product. This allows for the synthesis of different phosphonate esters.

Table 2: Examples of Hydrolysis and Transesterification of Diethyl Phosphonates

| Reaction Type | Substrate | Reagents and Conditions | Product | Notes | Reference |

| Acidic Hydrolysis | Diethyl benzylphosphonate | cc. HCl, H2O, reflux | Benzylphosphonic acid | Second P-O-C bond fission is rate-determining | rsc.org |

| Basic Hydrolysis | Diethyl 2-(perfluorophenyl)malonate | NaOH, H2O/EtOH, reflux | 2-(Perfluorophenyl)malonic acid | Reaction conditions can be harsh | masterorganicchemistry.com |

Reactivity of the 2-Naphthylmethyl Group

The 2-naphthylmethyl group exhibits reactivity characteristic of both the naphthalene (B1677914) ring system and the benzylic methylene (B1212753) group.

The naphthalene ring is an activated aromatic system and readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orgdocbrown.info The position of substitution is influenced by both electronic and steric factors. For 2-substituted naphthalenes like the 2-naphthylmethyl group, electrophilic attack generally occurs at the C1 or C6 positions. The methyl group in 2-methylnaphthalene (B46627) is an activating ortho-, para-director, favoring substitution at the 1- and 3-positions. However, the 3-position is sterically hindered, so substitution at the 1-position is often preferred. Substitution can also occur in the other ring, with the 6- and 8-positions being the most likely sites.

In the Friedel-Crafts acylation of 2-methylnaphthalene, the regioselectivity can be influenced by the solvent and reaction conditions. acs.orgstackexchange.comechemi.comstackexchange.com For example, the acetylation of 2-methoxynaphthalene (B124790) can be directed to either the 3- or 6-position by changing the solvent. echemi.comstackexchange.com For 2-methylnaphthalene, acylation often leads to a mixture of isomers, with the 2-acetyl-6-methylnaphthalene being a key intermediate in the synthesis of Naproxen. stackexchange.com

Halogenation of 2-methylnaphthalene with chlorine in acetic acid yields a mixture of substitution and addition products. rsc.org The main substitution product is 1-chloro-2-methylnaphthalene.

Table 3: Examples of Electrophilic Aromatic Substitution on 2-Methylnaphthalene

| Reaction Type | Reagents and Conditions | Major Product(s) | Isomer Distribution | Reference |

| Nitration | HNO3, H2SO4 | 1-Nitro-2-methylnaphthalene | Major product at C1 | docbrown.info |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, nitrobenzene | 2-Acetyl-6-methylnaphthalene | Solvent dependent | acs.orgstackexchange.com |

| Chlorination | Cl2, Acetic acid | 1-Chloro-2-methylnaphthalene, addition products | - | rsc.org |

Theoretical Oxidation Mechanisms and Radical Pathways

The 2-naphthylmethyl group can undergo oxidation at either the aromatic ring or the benzylic methyl group. Theoretical studies on the atmospheric oxidation of 2-methylnaphthalene initiated by hydroxyl radicals have shown that the reaction proceeds primarily through OH addition to the aromatic ring, forming various adducts. The fate of these adducts determines the final products.

Radical pathways are also significant in the chemistry of the 2-naphthylmethyl group. The 2-naphthylmethyl radical can be formed and participate in various reactions. For instance, it has been implicated in the formation of larger polycyclic aromatic hydrocarbons.

The 2-naphthylmethyl (Nap) group is widely used as a protecting group for alcohols and amines in organic synthesis due to its stability under a range of conditions and its selective removal. arkat-usa.orgresearchgate.netacs.org The benzylic C-H bonds of the methylene group are susceptible to cleavage under various conditions, allowing for deprotection.

Several methods have been developed for the cleavage of the Nap group. Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common and efficient method. acs.org Catalytic hydrogenation is another effective strategy for Nap group removal. arkat-usa.org Additionally, the Nap group can be cleaved under acidic conditions. rsc.org

Table 4: Methods for the Removal of the 2-Naphthylmethyl (Nap) Protecting Group

| Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference |

| Oxidative Cleavage | DDQ, CH2Cl2/H2O | Nap-protected alcohols | 68-96 | acs.org |

| Catalytic Hydrogenation | H2, Pd/C, EtOH/THF | Nap-protected monosaccharides | 68 | arkat-usa.org |

| Acidic Cleavage | HF/Pyridine, Toluene | Nap-protected oligosaccharides | - | rsc.org |

Beyond its role as a protecting group, the 2-naphthylmethyl moiety can be chemically modified. For example, 2-(bromomethyl)naphthalene (B188764) is a versatile starting material for introducing the 2-naphthylmethyl group onto various nucleophiles. sigmaaldrich.comnih.govnih.gov

Detailed Mechanistic Investigations of Complex Synthetic and Degradation Reactions

The formation and breakdown of diethyl (2-naphthylmethyl)phosphonate are governed by well-established organophosphorus reaction mechanisms. Understanding these pathways is critical for optimizing its synthesis and predicting its environmental fate.

Synthetic Pathways:

The most prevalent method for synthesizing diethyl (2-naphthylmethyl)phosphonate is the Michaelis-Arbuzov reaction . wikipedia.orgnih.gov This reaction provides a reliable route to form the crucial carbon-phosphorus bond. The mechanism proceeds in two distinct Sɴ2 steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the trivalent phosphorus atom in a trialkyl phosphite, typically triethyl phosphite, on the electrophilic carbon of an alkyl halide, in this case, 2-(halomethyl)naphthalene (e.g., 2-(bromomethyl)naphthalene). This initial attack results in the formation of a quaternary phosphonium (B103445) salt intermediate, specifically diethyl-(2-naphthylmethyl)oxophosphonium bromide. wikipedia.orgorganic-chemistry.orgyoutube.com

Dealkylation: The displaced halide anion (Br⁻) then acts as a nucleophile and attacks one of the electrophilic ethyl carbons of the phosphonium salt. This second Sɴ2 displacement cleaves a P-O-C bond, yielding the final pentavalent phosphonate product, diethyl (2-naphthylmethyl)phosphonate, along with an ethyl halide (e.g., bromoethane) as a byproduct. wikipedia.orgnih.gov

The reaction generally requires elevated temperatures, often between 120 °C and 160 °C, to proceed efficiently. wikipedia.org An alternative, environmentally favorable variation utilizes an alcohol-based Michaelis-Arbuzov reaction, which can also yield the desired product. rsc.org

Another significant synthetic route is the Michaelis-Becker reaction . This method involves the deprotonation of a dialkyl hydrogen phosphonate, such as diethyl phosphite, with a strong base to form a nucleophilic phosphonate anion. wikipedia.org This anion then displaces a halide from 2-(halomethyl)naphthalene in a standard nucleophilic substitution reaction. wikipedia.orgresearchgate.net While effective, the yields from the Michaelis-Becker reaction can sometimes be lower than those from the Arbuzov method. wikipedia.org The use of phase-transfer catalysis has been shown to improve the efficiency of this reaction for similar compounds. researchgate.net

Degradation Pathways:

The primary degradation route for diethyl (2-naphthylmethyl)phosphonate is hydrolysis , which can occur under both acidic and basic conditions to ultimately yield (2-naphthylmethyl)phosphonic acid. nih.govnih.gov

Under acidic conditions (e.g., refluxing with concentrated HCl), the hydrolysis is a two-step consecutive process:

The first step involves the protonation of the phosphonyl oxygen, followed by the nucleophilic attack of a water molecule on the phosphorus center, leading to the cleavage of one P-O-C ester bond. This forms a monoester intermediate, ethyl (2-naphthylmethyl)phosphonic acid.

The second ester linkage is subsequently cleaved through a similar mechanism to yield the final phosphonic acid. nih.gov

Kinetic studies on analogous dialkyl α-hydroxybenzylphosphonates have shown that the fission of the second P-O-C bond is typically the rate-determining step in this consecutive reaction sequence. nih.gov The entire process follows an Sɴ2 mechanism at the phosphorus center. nih.gov

Table 1: Summary of Key Synthetic and Degradation Reactions

| Reaction | Reactants | Reagents/Conditions | Product | Mechanism Notes |

|---|---|---|---|---|

| Michaelis-Arbuzov Synthesis | Triethyl phosphite + 2-(Bromomethyl)naphthalene | Heat (typically 120-160 °C) wikipedia.org | Diethyl (2-naphthylmethyl)phosphonate | Two-step Sɴ2 process via a phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org |

| Michaelis-Becker Synthesis | Diethyl phosphite + 2-(Chloromethyl)naphthalene (B1583795) | Strong base (e.g., NaH), followed by the alkyl halide. wikipedia.org | Diethyl (2-naphthylmethyl)phosphonate | Sɴ2 displacement by a phosphonate anion. wikipedia.org |

| Acidic Hydrolysis | Diethyl (2-naphthylmethyl)phosphonate | Conc. aq. HCl, reflux nih.govnih.gov | (2-Naphthylmethyl)phosphonic acid | Two-step consecutive Sɴ2 reaction at the phosphorus atom. nih.gov |

Derivatization Strategies and Functional Group Interconversions

The structure of diethyl (2-naphthylmethyl)phosphonate offers several sites for chemical modification, including the phosphonate ester groups, the active methylene bridge, and the naphthyl aromatic system. These modifications allow for the synthesis of a wide array of derivatives with tailored properties.

Reactions at the Phosphonate Group:

The diethyl phosphonate moiety is a versatile functional group that can undergo several key interconversions.

Dealkylation to Phosphonic Acid: The most common transformation is the complete hydrolysis of both ethyl esters to the corresponding (2-naphthylmethyl)phosphonic acid . This is typically achieved by refluxing with strong acids like HCl or HBr. nih.govresearchgate.net A much milder and highly efficient method for this conversion is the McKenna reaction , which involves a two-step process: reaction with bromotrimethylsilane (B50905) (BTMS) to form a bis(trimethylsilyl) ester intermediate, followed by solvolysis (e.g., with methanol (B129727) or water) to yield the phosphonic acid. nih.gov

Transesterification: The ethyl groups can be exchanged for other alkyl or aryl groups. This transesterification is an equilibrium process driven by reacting the phosphonate with a different alcohol, often one with a higher boiling point, which allows for the removal of the ethanol byproduct to shift the equilibrium toward the desired product. wikipedia.org

Conversion to Phosphine (B1218219) Oxides: Reaction with Grignard reagents (e.g., Alkyl-MgBr) can displace the ethoxy groups to form new C-P bonds, resulting in the synthesis of secondary or tertiary phosphine oxides, depending on the stoichiometry of the Grignard reagent used. wikipedia.orgsci-hub.se

Derivatization of the Naphthyl Ring and Methylene Bridge:

While specific examples starting directly from diethyl (2-naphthylmethyl)phosphonate are not extensively detailed, derivatization strategies can be inferred from the chemistry of related benzylphosphonates and naphthalenes.

Aromatic Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The substitution pattern would be directed by the activating, ortho-para directing nature of the alkylphosphonate substituent, primarily to positions on the same ring.

Metal-Catalyzed Cross-Coupling: A more targeted approach involves first synthesizing a functionalized 2-methylnaphthalene, such as a bromo- or boronic ester-substituted variant. For instance, a bromo-substituted naphthylmethyl precursor can be converted to a pinacol (B44631) boronic ester using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. nih.gov This functionalized precursor can then be converted to the target phosphonate via a Michaelis-Arbuzov or Michaelis-Becker reaction. nih.govfrontiersin.org

α-Carbon Functionalization: The protons on the methylene carbon adjacent to the phosphorus atom are acidic due to the electron-withdrawing effect of the phosphonate group. Deprotonation with a strong base (e.g., sodium hydride or an alkoxide) generates a stabilized carbanion. This nucleophilic carbanion can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the α-position, further diversifying the molecular structure. youtube.com

Table 2: Overview of Derivatization and Functional Group Interconversion Strategies

| Transformation | Starting Group | Reagents/Conditions | Resulting Group/Product | Reference |

|---|---|---|---|---|

| Complete Dealkylation | Diethyl Phosphonate | 1. Bromotrimethylsilane (BTMS) 2. Methanol/Water | Phosphonic Acid | nih.gov |

| Transesterification | Diethyl Phosphonate | High-boiling alcohol (ROH), heat | Dialkyl Phosphonate (R-O-)₂P=O | wikipedia.org |

| Conversion to Phosphine Oxide | Diethyl Phosphonate | Grignard Reagent (R-MgBr) | Tertiary Phosphine Oxide | wikipedia.orgsci-hub.se |

| α-Alkylation | -CH₂-P(O)(OEt)₂ | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | -CHR-P(O)(OEt)₂ | youtube.com |

| Borylation (on precursor) | Aryl Bromide | Bis(pinacolato)diboron, Pd catalyst, KOAc | Aryl Boronic Ester | nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure). nih.govunipd.it

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For organophosphonates, DFT is employed to predict optimized geometries, vibrational frequencies (corresponding to IR spectra), and electronic properties such as molecular orbital energies (HOMO/LUMO). nih.govmdpi.com

In the case of diethyl (2-naphthylmethyl)phosphonate, DFT calculations would typically be performed using a functional like B3LYP or PBE0 combined with a basis set such as 6-31G* or a more extensive one like def2-TZVP. nih.govrsc.org Such studies can elucidate the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, the P=O double bond, the P-C single bond, and the orientation of the ethoxy and naphthyl groups would be precisely defined. researchgate.net The stability of the final optimized geometry is confirmed by ensuring there are no imaginary frequencies in the calculated vibrational spectrum. nih.gov These calculations can also determine the distribution of partial charges on each atom, identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity.

Studies on similar organophosphorus compounds have used DFT to successfully model their interaction with other molecules and predict properties like lipophilicity by calculating thermodynamic parameters in different solvent models. nih.govresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. nih.gov

For diethyl (2-naphthylmethyl)phosphonate, high-level ab initio calculations could be used to refine the geometry obtained from DFT and to calculate energies with benchmark accuracy. These methods are particularly valuable for determining properties sensitive to electron correlation, such as reaction barrier heights and weak intermolecular interactions. acs.org For example, ab initio calculations have been successfully used to investigate proton transfer mechanisms between phosphonic acid molecules and to determine the geometry of their condensation products. acs.org They have also been applied to study the adsorption mechanisms of phosphonate-containing molecules on surfaces, a process governed by subtle electronic interactions. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of its dynamic behavior. nih.gov

For a flexible molecule like diethyl (2-naphthylmethyl)phosphonate, MD simulations are essential for exploring its conformational landscape. The molecule has several rotatable bonds, including the C-C and C-P bonds of the phosphonate (B1237965) backbone and the P-O bonds of the ethyl esters. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers for rotation between them. mdpi.com This is critical as the biological activity or material properties of a molecule can depend on a specific conformation. acs.org

Furthermore, MD simulations can model the intermolecular interactions between diethyl (2-naphthylmethyl)phosphonate and its environment. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects and how the solvent influences conformational preferences. Simulations can also model interactions with biological targets, such as enzymes, or with material surfaces, providing insights into binding modes and affinities. nih.govmdpi.com

Reaction Mechanism Elucidation via Transition State Theory and Kinetic Modeling

Understanding the mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any intermediates and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and acts as the kinetic bottleneck for the reaction. libretexts.org

Theoretical chemistry can model potential reaction pathways for diethyl (2-naphthylmethyl)phosphonate, such as its synthesis via the Michaelis-Arbuzov reaction or its hydrolysis. wikipedia.org Using quantum chemical methods (like DFT), researchers can locate the geometry of the transition state structure for a proposed mechanism. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. nih.gov A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency in the calculated spectrum, which corresponds to the motion along the reaction coordinate. nih.gov

For example, studies on the hydrolysis of similar phosphate (B84403) esters have used these methods to distinguish between associative (where the nucleophile adds before the leaving group departs) and dissociative (where the leaving group departs first) mechanisms. libretexts.orgacs.org By modeling the transition states for both pathways, the one with the lower activation energy can be identified as the more favorable route. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling and Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property or activity, such as boiling point, solubility, or biological efficacy. These models rely on "descriptors," which are numerical values that represent different aspects of a molecule's structure.

Theoretical calculations are a rich source of descriptors for diethyl (2-naphthylmethyl)phosphonate. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum-chemical descriptors derived from DFT or other methods.

Table 1: Examples of Theoretical Descriptors for QSPR

| Descriptor Class | Example Descriptors | Potential Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds, Atom Counts | Boiling Point, Molar Volume |

| Topological | Wiener Index, Balaban Index | Chromatographic Retention Time |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges, Solvation Energy | Reactivity, Biological Activity, Toxicity |

By calculating a set of these descriptors for a series of related phosphonate compounds and measuring a target property, a mathematical model can be built. This QSPR model could then be used to predict the property for new, unsynthesized molecules like derivatives of diethyl (2-naphthylmethyl)phosphonate, guiding experimental efforts toward compounds with desired characteristics. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

For diethyl (2-naphthylmethyl)phosphonate, DFT calculations can predict its infrared (IR) spectrum. The calculated vibrational frequencies correspond to the stretching and bending modes of the molecule's functional groups, such as the characteristic P=O stretch, P-O-C stretches, and vibrations of the naphthalene (B1677914) ring. While raw calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve good agreement. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculation provides the absolute magnetic shielding for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). These predictions can help assign peaks in an experimental NMR spectrum, especially for complex molecules.

Advanced Research Concepts and Future Perspectives

Supramolecular Assembly and Coordination Chemistry Involving Phosphonates

The phosphonate (B1237965) functional group, [RPO₃]²⁻, is a highly versatile building block in supramolecular chemistry and coordination polymer construction. acs.org Unlike carboxylates, phosphonates are dianionic (or monoanionic) and offer a trigonal platform of oxygen atoms, enabling them to bind to multiple metal centers and participate in extensive hydrogen-bonding networks. acs.orgresearchgate.net This multi-dentate character is fundamental to the self-assembly of well-defined, extended structures. researchgate.net

Metal-Phosphonate Frameworks (MPFs) are a subclass of metal-organic frameworks (MOFs) that utilize the robust P-C bond and the strong coordination of the phosphonate group to metal ions. nih.gov The design of these materials hinges on the principle of linking inorganic metal-based nodes with organic phosphonate linkers to create one-, two-, or three-dimensional networks. acs.orguoc.gr The strength of the metal-oxygen-phosphorus bond often imparts significant thermal and chemical stability to the resulting frameworks, a crucial attribute for practical applications. nih.gov

In the context of diethyl (2-naphthylmethyl)phosphonate, the corresponding (2-naphthylmethyl)phosphonic acid would serve as the organic linker. The bulky 2-naphthylmethyl group would act as a significant steric modulator, influencing the packing and topology of the resulting framework. This large aromatic group could prevent dense packing, potentially leading to the formation of porous materials with accessible internal channels. researchgate.net Furthermore, the naphthyl moieties could line the pores of the framework, creating a hydrophobic environment suitable for the selective adsorption of organic molecules. researchgate.net The design strategy can be extended by combining the phosphonate group with other coordinating groups, like carboxylates or sulfonates, on the same linker to create heterofunctional ligands that can lead to novel topologies and enhanced properties. nih.gov

| Linker Moiety | Potential Influence on Framework Properties | Relevant Concepts |

| Benzylmethyl | Baseline for comparison of steric and electronic effects. | Isoreticular Chemistry |

| (2-Naphthyl)methyl | Increased steric bulk, potential for π-π stacking interactions, enhanced hydrophobicity. | Pore Engineering, Host-Guest Chemistry |

| (Anthracenyl)methyl | Further increased size and planarity, potential for unique photophysical properties. | Functional Materials |

| (Biphenyl)methyl | Extended linker length, modification of pore dimensions. | Reticular Synthesis |

This table is a conceptual representation based on established principles of metal-organic framework design.

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org The design of hosts for molecular recognition relies on complementarity in size, shape, and chemical properties between the host and guest. nih.gov

Phosphonate-containing systems, particularly macrocycles like calixarenes functionalized with phosphonate groups, can act as sophisticated hosts. The phosphonate group can serve as a strong binding site for cations or as a hydrogen bond acceptor. For diethyl (2-naphthylmethyl)phosphonate, while not a pre-organized host itself, its constituent parts are relevant to host design. The naphthyl group is a well-known participant in π-π stacking interactions, a key driving force in the recognition of planar, aromatic guest molecules. nih.gov

A conceptual host system could involve incorporating the (2-naphthylmethyl)phosphonate unit into a larger macrocyclic or tweezer-like architecture. In such a system, the naphthyl groups could form a 'pocket' or 'cleft' that selectively binds polyaromatic hydrocarbon guests through stacking interactions. nih.gov The phosphonate groups, positioned on the exterior of the host, could modulate solubility or provide secondary binding sites for co-bound guests. The binding event in such systems can often be monitored by changes in photophysical properties, such as fluorescence quenching or enhancement, providing a mechanism for chemical sensing. nih.gov

Design Principles for Novel Phosphonate-Containing Architectures

The creation of new materials and molecules based on phosphonates is a design-intensive process, leveraging both established coordination chemistry principles and modern computational methods to predict and optimize properties.

The phosphonate group ([RPO₃]²⁻) is a versatile ligand due to its multiple oxygen donors and its ability to adopt various coordination modes. acs.org It can act as a monodentate, bidentate (chelating or bridging), or even higher-order bridging ligand, connecting multiple metal centers. uoc.gr This versatility allows for the construction of diverse architectures, from discrete mononuclear complexes to extended 3D polymers. acs.orgpwr.edu.pl

In designing ligands for specific applications, the phosphonate group can be strategically combined with other donor atoms to create multifunctional chelators. For instance, incorporating a nitrogen atom, as seen in pyridyl- or quinolyl-substituted phosphonates, creates N,O-donor ligands capable of forming stable chelate rings with metal ions. pwr.edu.plpwr.wroc.pl These ligands can exhibit different coordination behaviors depending on the metal ion and reaction conditions, sometimes acting as bidentate chelators and other times as monodentate or bridging ligands. pwr.wroc.pl A hypothetical ligand could incorporate the naphthylmethylphosphonate unit into a larger structure containing diimide or other functional groups to create hybrid materials with combined properties, such as water solubility and potential for energy applications. stmarytx.edu

| Potential Ligand System | Key Design Feature | Anticipated Coordination Behavior |

| (2-Naphthylmethyl)phosphonic acid | Bulky aromatic group | Forms bridging connections in MOFs, steric influence on topology. acs.orgresearchgate.net |

| (2-Naphthylmethyl)phosphonate combined with a pyridyl group | N,O-chelating system | Forms stable mononuclear or polynuclear complexes. pwr.edu.pl |

| (2-Naphthylmethyl)phosphonate integrated into a diimide structure | Hybrid functionality | Potential for water-soluble, porous materials. stmarytx.edu |

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding and predicting the properties of phosphonate-containing compounds. researchgate.net These theoretical frameworks allow researchers to establish relationships between a molecule's electronic structure and its observable properties, guiding the design of new compounds with optimized characteristics.

For diethyl (2-naphthylmethyl)phosphonate and its derivatives, DFT calculations can be used to model various properties. For instance, the electronic distribution can be mapped to identify regions of high and low electron density. The oxygen atoms of the phosphonate group are typically identified as centers of negative charge, confirming their role as the primary sites for electrophilic attack or metal coordination. researchgate.net

Furthermore, quantum chemical parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that can be correlated with chemical stability and the energy of electronic transitions. researchgate.net By theoretically modifying the structure—for example, by adding substituents to the naphthyl ring—researchers can predict how these changes will affect the HOMO-LUMO gap and other properties, allowing for in-silico screening and optimization before undertaking complex laboratory synthesis. dntb.gov.ua

Methodological Advancements in Organophosphorus Synthetic Chemistry

The synthesis of phosphonates, including diethyl (2-naphthylmethyl)phosphonate, has been significantly advanced by the development of new and more efficient chemical reactions. Classical methods like the Michaelis-Arbuzov reaction, which typically involves reacting a trialkyl phosphite (B83602) with an alkyl halide, remain a cornerstone of phosphonate synthesis. youtube.com

However, modern chemistry seeks greener, more efficient, and more versatile methods. Recent advancements include electrochemical synthesis, which can drive C-P bond formation under mild conditions, often without the need for external oxidants or metal catalysts. nih.gov These electrosynthesis methods are being explored for the coupling of arenes and other C-H sources with phosphites or phosphine (B1218219) oxides, representing a cost-effective and environmentally friendly alternative. nih.gov

Another area of advancement is the chemoselective activation of phosphonate esters for further modification. For example, methods have been developed to activate a diethyl phosphonate with reagents like triflic anhydride (B1165640), allowing for the sequential and selective substitution of the ethyl groups with other nucleophiles such as alcohols, amines, or thiols. nih.gov This modular approach enables the synthesis of mixed phosphonates and phosphonamidates from a common diethyl phosphonate precursor, greatly expanding the chemical space that can be accessed. nih.gov Starting with diethyl (2-naphthylmethyl)phosphonate, this strategy could be used to create a diverse library of derivatives with varied functional groups, tailored for specific biological or material science applications.

Interdisciplinary Research Directions in Chemical Science for Phosphonate Compounds

The study of organophosphorus compounds, particularly phosphonates, represents a dynamic and expanding area of chemical science. Diethyl (2-naphthylmethyl)phosphonate, a specific organophosphorus ester, exemplifies the structural class of phosphonates characterized by a direct and stable carbon-to-phosphorus (C-P) bond. rsc.org This structural feature distinguishes them from phosphate (B84403) esters (C-O-P bond) and imparts unique chemical and physical properties. rsc.org While research on individual molecules like Diethyl (2-naphthylmethyl)phosphonate provides foundational data, the broader significance of the phosphonate functional group is realized through its extensive applications across numerous interdisciplinary fields.

Physicochemical Properties of Diethyl (2-naphthylmethyl)phosphonate

The following table summarizes the key computed and experimental properties of Diethyl (2-naphthylmethyl)phosphonate.

| Property | Value | Reference |

| Molecular Formula | C15H19O3P | nih.gov |

| Molecular Weight | 278.28 g/mol | nih.gov |

| CAS Number | 57277-25-5 | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Topological Polar Surface Area | 35.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 278.10718146 Da | nih.gov |

| IUPAC Name | diethyl (naphthalen-2-ylmethyl)phosphonate | nih.gov |

The exploration of phosphonates has transcended traditional organic synthesis, branching into materials science, medicinal chemistry, and environmental technology, highlighting the versatility of this chemical class.

Key Interdisciplinary Research Areas:

Materials Science and Crystal Engineering : Phosphonic acids are highly valued as versatile ligands for creating a wide array of metal phosphonate materials. researchgate.net These materials can be engineered to form diverse architectures, from simple molecular complexes to intricate 3D frameworks. researchgate.net A significant area of interest is the development of Metal-Organic Frameworks (MOFs) using phosphonate linkers. researchgate.netmdpi.com These porous materials are investigated for applications in gas storage and separation, such as CO2 capture. mdpi.com The use of phosphinic acids, which are structurally related to phosphonates, may offer new opportunities for creating functionalized, open-framework structures. mdpi.com

Medicinal and Pharmaceutical Chemistry : The phosphonate group serves as a non-hydrolyzable mimic of the phosphate group, making it a critical component in drug design. nih.gov This property allows phosphonate-containing molecules to act as inhibitors for enzymes that process phosphate substrates. nih.gov This strategy has led to the development of successful drugs, including antiviral agents like Tenofovir and Cidofovir, which are acyclic nucleoside phosphonates. nih.gov Research is ongoing to develop new phosphonate-based therapeutics for emerging viral infections, parasitic diseases, and as cytostatic agents. nih.gov Furthermore, the unique structure of compounds like Diethyl (phthalimidomethyl)phosphonate is being explored for its potential to inhibit viral proteases. nbinno.com

Catalysis : Metal phosphonate materials have demonstrated significant potential as heterogeneous catalysts. mdpi.com Their robust structures and tunable properties make them suitable for facilitating the synthesis of fine chemicals. mdpi.com The development of new synthetic methods, such as the transition-metal-catalyzed C-P cross-coupling reaction (Tavs reaction), further expands the library of phosphonate compounds available for creating novel catalytic systems. researchgate.net

Environmental and Green Chemistry : Phosphonates are widely used in industrial water treatment as highly effective scale and corrosion inhibitors. rsc.orggoogle.com This application stems from their ability to sequester metal ions and prevent the formation of mineral scale deposits. google.com From a green chemistry perspective, there is a growing focus on developing cleaner and more efficient synthetic routes for phosphonates, such as ultrasound-assisted synthesis and the use of organocatalysts. rsc.org The lifecycle, biodegradation, and potential for recycling of these widely used compounds are also critical areas of current research. rsc.org

Energy and Electrochemical Applications : The development of novel proton conductors is a significant research goal for applications in fuel cells, water electrolysis units, and other electrochemical devices. researchgate.net Metal phosphonates and related organic-inorganic hybrid materials are being actively investigated for these purposes, with the aim of creating stable and efficient materials for energy conversion and storage. researchgate.netgoogle.com

The continued investigation into the synthesis and properties of specific molecules like Diethyl (2-naphthylmethyl)phosphonate provides the fundamental knowledge required to drive innovation in these diverse and impactful interdisciplinary fields.

Q & A

Basic Research Question

- Liquid-liquid extraction : Use dichloromethane/water partitions to remove polar byproducts (e.g., phosphoric acids) .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) effectively separates phosphonates from unreacted halides .

- Distillation : For high-boiling-point derivatives, Kugelrohr distillation under reduced pressure (e.g., 0.05 Torr, 62°C) minimizes thermal decomposition .

What mechanistic pathways explain the formation of diethyl (2-naphthylmethyl)phosphonate derivatives?

Advanced Research Question

The synthesis typically proceeds via a nucleophilic displacement mechanism:

Halide activation : 2-Naphthylmethyl bromide reacts with triethyl phosphite, forming a pentavalent phosphorus intermediate.

Elimination : The intermediate collapses, releasing ethyl bromide and forming the phosphonate ester.

In cases involving aldehydes (e.g., diethyl formylmethylphosphonate), intermediates like dimethylhydrazones stabilize reactive carbonyl groups, preventing side reactions . Computational studies (DFT) on analogous systems suggest transition states with Gibbs free energies of ~25 kcal/mol, favoring SN2 pathways .

How can computational modeling predict the reactivity of diethyl (2-naphthylmethyl)phosphonate in novel reactions?